
3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The 1,2,3-triazole ring is known to have various biological activities and is used in many areas of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of a base like K2CO3 and different organic azides . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a dihedral angle between the planes of the nicotino-yloxy fragment and triazole ring . The exact molecular structure of this specific compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.3±0.1 g/cm3, boiling point of 376.7±15.0 °C at 760 mmHg, and a flash point of 185.0±26.8 °C . The exact physical and chemical properties of this specific compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Research includes the synthesis of bis-Schiff base compounds related to 3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) and their structural characterization using X-ray crystallography. The quantum chemical investigation of these compounds was also performed (Xie et al., 2008).
- Crystal Structure of Derivatives : Other studies focused on determining the crystal structure of derivatives of this compound, further contributing to our understanding of its chemical characteristics (Manolov & Maichle-Moessmer, 2012).
Antibacterial Activities
- Action Against Staphylococcus aureus : Several biscoumarin derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activities against drug-sensitive and methicillin-resistant Staphylococcus aureus. The study highlights the potential of these derivatives in antibacterial applications (Li et al., 2015).
Synthesis Techniques
- Microwave-assisted Synthesis : Efficient synthesis techniques, such as microwave-assisted reactions, have been explored for the production of arylmethylene bis(4-hydroxy-2H-chromen-2-ones), showcasing advancements in synthetic methodologies for this class of compounds (Qi et al., 2014).
Physico-Chemical Properties
- Exploration of Physico-Chemical Properties : Research has been conducted to understand the physico-chemical properties of similar compounds, which can offer insights into their potential applications in various fields (Elenkova et al., 2014).
Antioxidant Properties
- Antioxidant Properties Study : The antioxidant properties of new 4-hydroxy bis-coumarins, which are structurally related to the target compound, have been studied. This research contributes to understanding the potential of these compounds in mitigating oxidative stress (Kancheva et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(1-phenyltriazol-4-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O6/c31-24-16-10-4-6-12-19(16)35-26(33)22(24)21(18-14-30(29-28-18)15-8-2-1-3-9-15)23-25(32)17-11-5-7-13-20(17)36-27(23)34/h1-14,21,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVYJJZFWKKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

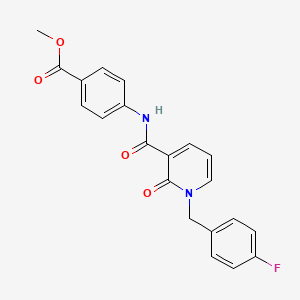
![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)
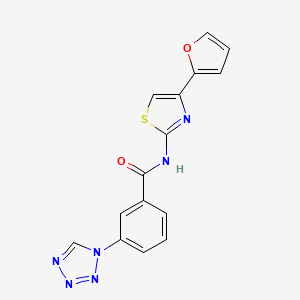

![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)
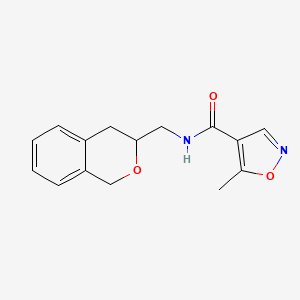
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
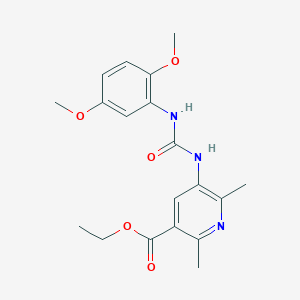
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
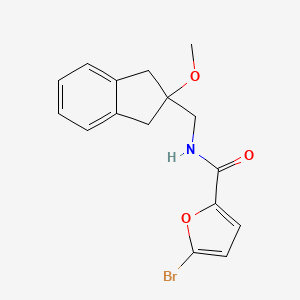
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)